1-(4-Methylphenyl)ethane-1,2-diamine 2hcl 1-(4-Methylphenyl)ethane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502113
InChI: InChI=1S/C9H14N2.2ClH/c1-7-2-4-8(5-3-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H
SMILES:
Molecular Formula: C9H16Cl2N2
Molecular Weight: 223.14 g/mol

1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17502113

Molecular Formula: C9H16Cl2N2

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylphenyl)ethane-1,2-diamine 2hcl -

Specification

Molecular Formula C9H16Cl2N2
Molecular Weight 223.14 g/mol
IUPAC Name 1-(4-methylphenyl)ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C9H14N2.2ClH/c1-7-2-4-8(5-3-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H
Standard InChI Key HQFATKYNPDLVRG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(CN)N.Cl.Cl

Introduction

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification typically involves silica gel chromatography with eluents like ethyl acetate/methanol mixtures . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for structural validation. For instance, 1H^1\text{H} NMR of related compounds shows aromatic proton signals between δ\delta 7.8–7.3 ppm and amine protons as broad singlets near δ\delta 9.6 ppm .

Comparison with Structural Analogs

Chloro- and Fluoro-Substituted Derivatives

  • (1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: This analog (MW = 184.66 g/mol) replaces a hydrogen with chlorine at the 2-position, altering electronic properties and potentially enhancing halogen bonding .

  • (1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine: Fluorination increases electronegativity, impacting metabolic stability and bioavailability.

CompoundMolecular Weight (g/mol)Key Substituent
1-(4-Methylphenyl)ethane-1,2-diamine 2HCl223.14-H
Chloro-derivative 184.66-Cl
Fluoro-derivative168.22-F

Stereochemical Considerations

Chiral analogs, such as the (1R)-configured derivatives, exhibit enantiomer-specific bioactivity. For example, the (1R)-chloro derivative shows a specific optical rotation ([α]D20=+63[\alpha]_D^{20} = +63) , underscoring the importance of stereochemistry in drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator